2,5-Dimethylphenyl acetate

Analytical Chemistry Distillation Purification Thermophysical Properties

2,5-Dimethylphenyl acetate (CAS 877-48-5), also known as 2,5-xylyl acetate, is a C10H12O2 phenyl acetate ester derived from 2,5-dimethylphenol. This colorless liquid is widely cataloged as a fragrance intermediate and a versatile small-molecule scaffold for research.

Molecular Formula C10H12O2
Molecular Weight 164.2 g/mol
CAS No. 877-48-5
Cat. No. B1345737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dimethylphenyl acetate
CAS877-48-5
Molecular FormulaC10H12O2
Molecular Weight164.2 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)OC(=O)C
InChIInChI=1S/C10H12O2/c1-7-4-5-8(2)10(6-7)12-9(3)11/h4-6H,1-3H3
InChIKeySBOSLJVYJPZJNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dimethylphenyl Acetate CAS 877-48-5 – Chemical Identity, Supply Form, and Core Specifications


2,5-Dimethylphenyl acetate (CAS 877-48-5), also known as 2,5-xylyl acetate, is a C10H12O2 phenyl acetate ester derived from 2,5-dimethylphenol [1]. This colorless liquid is widely cataloged as a fragrance intermediate and a versatile small-molecule scaffold for research [2]. Its molecular weight is 164.20 g/mol, with a computed logP of approximately 2.2–2.5 and a topological polar surface area of 26.3 Ų [2]. Commercially, it is typically supplied at ≥95% purity with batch-specific analytical certification (HPLC, NMR, GC).

Why Generic Substitution of 2,5-Dimethylphenyl Acetate with Other Dimethylphenyl Acetate Isomers Fails – Key Physicochemical Property Gaps


Despite sharing the identical molecular formula (C10H12O2) and molecular weight (164.20 g/mol) with other dimethylphenyl acetate isomers, the 2,5-substitution pattern imparts distinct physicochemical properties that directly impact purification, analytical detection, and application performance . The boiling point, lipophilicity (logP), and gas chromatographic retention index of 2,5-dimethylphenyl acetate differ measurably from its 2,4- and 2,6- isomers [1][2]. These differences mean that an isomeric mixture or an incorrectly selected isomer will exhibit altered volatility during distillation, different extraction behavior, and co-elution or misidentification in GC-based quality control. Consequently, substitution without isomer verification risks batch inconsistency, failed analytical method validation, and unreliable structure-activity relationships in research settings.

2,5-Dimethylphenyl Acetate CAS 877-48-5 – Head-to-Head Quantitative Differentiation Evidence vs. Closest Isomers


Boiling Point Differentiation of 2,5-Dimethylphenyl Acetate vs. 2,4- and 2,6-Isomers for Distillation-Based Purification

The normal boiling point of 2,5-dimethylphenyl acetate is 224.9 °C at 760 mmHg . This sits between the 2,6-isomer (221.9 °C) [1] and the 2,4-isomer (226 °C) [2], with a -1.1 °C offset from 2,4- and a +3.0 °C offset from 2,6-. These gaps, though modest, are sufficient to influence fractional distillation cut points and solvent evaporation protocols when isomerically pure material is required.

Analytical Chemistry Distillation Purification Thermophysical Properties

Lipophilicity (LogP) Advantage of 2,5-Dimethylphenyl Acetate Over 2,4- and 3,4-Isomers for Extraction and Formulation

2,5-Dimethylphenyl acetate exhibits an experimental logP of 2.47 [1], which is 0.24 log units higher than the 2,4- and 3,4-isomers (both reported at approximately 2.23) [2][3]. This ΔlogP of +0.24 corresponds to a roughly 1.7-fold greater partition coefficient into octanol, indicating significantly higher lipophilicity.

Medicinal Chemistry Formulation Science Environmental Fate

Gas Chromatographic Retention Index as an Isomer-Specific Identification Tool for 2,5-Dimethylphenyl Acetate

On non-polar gas chromatography columns, 2,5-dimethylphenyl acetate elutes with a Kovats retention index (RI) of 1240 [1], while the 2,4-isomer elutes at 1217 on a ZB-1 column [2]. The ΔRI of 23 units provides a clear chromatographic resolution window, enabling unambiguous isomer identification in complex environmental or fragrance mixtures without reliance on mass spectral libraries alone.

Gas Chromatography Environmental Analysis Flavor Chemistry

Purity and Certification Advantage of Specified 2,5-Dimethylphenyl Acetate Over Generic Xylenyl Acetate Mixtures

Reputable suppliers provide 2,5-dimethylphenyl acetate at a minimum purity of 95%, accompanied by batch-specific analytical certificates including HPLC, NMR, and GC data . In contrast, generic 'dimethylphenyl acetate' or 'xylyl acetate' offerings frequently lack defined isomeric composition and analytical documentation, introducing unknown variability into synthetic and analytical workflows.

Chemical Procurement Quality Assurance Synthesis Intermediate

Optimized Application Scenarios for 2,5-Dimethylphenyl Acetate Based on Quantified Isomer Differentiation


GC-MS Isomer Resolution in Environmental Phenol Acetate Monitoring

The Kovats retention index gap of 23 units between 2,5-dimethylphenyl acetate (RI 1240) and its 2,4-isomer (RI 1217) [Section 3, Evidence Item 3] enables baseline-resolved chromatographic separation. Environmental analytical laboratories can exploit this difference to separately quantify 2,5-dimethylphenyl acetate in water or soil samples where multiple xylenyl acetates co-occur, a task impossible with non-isomer-specific methods.

Lipophilicity-Driven Liquid-Liquid Extraction in Natural Product Isolation

With a logP of 2.47—0.24 units higher than the 2,4- and 3,4-isomers [Section 3, Evidence Item 2]—2,5-dimethylphenyl acetate partitions more efficiently into non-polar organic solvents. This property can be leveraged in liquid-liquid extraction schemes to selectively enrich the 2,5-isomer from aqueous mixtures, guiding procurement of this specific isomer for extraction optimization studies.

Distillation-Based Purification of Fragrance Intermediates

The boiling point of 224.9 °C for 2,5-dimethylphenyl acetate, positioned between 2,6- (221.9 °C) and 2,4- (226 °C) [Section 3, Evidence Item 1], allows fractional distillation protocols to be designed for isomer separation. Fine fragrance manufacturers requiring single-isomer materials for consistent olfactory profiles must specify the 2,5-isomer and validate distillation parameters against these boiling point data.

Certified Scaffold Procurement for Reproducible Medicinal Chemistry Synthesis

Researchers synthesizing bioactive molecules that incorporate a dimethylphenoxy acetate motif—such as certain HIV protease inhibitor analogs—must source the 2,5-isomer with defined purity (≥95%) and full analytical certification [Section 3, Evidence Item 4]. Using generic isomer mixtures risks introducing uncharacterized impurities that confound structure-activity relationship studies and biological assay interpretation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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